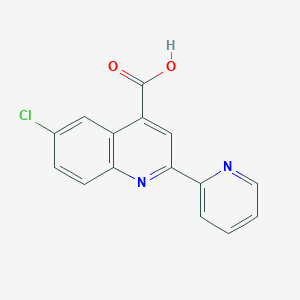![molecular formula C13H8ClN3O2 B1350921 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole CAS No. 54255-79-7](/img/structure/B1350921.png)
2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole
Vue d'ensemble
Description
“2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole derivatives are important in the field of medicinal chemistry and are found in several natural compounds like histamine, biotin, alkaloids, and nucleic acids .
Applications De Recherche Scientifique
Organic Synthesis and Material Science
Efficient Synthesis Routes : Research has demonstrated efficient synthesis routes for related benzoimidazole derivatives, offering potential for developing novel compounds with specific properties. For instance, benzo[4,5]imidazo[2,1-a]phthalazines were obtained from o-nitrophenylhydrazines, showcasing a method to produce novel substituted phthalazinones with potential applications in material science and organic electronics (Kuznetsov et al., 2006).
Electrochemical and Optical Properties : A novel monomer, related to benzo[d]imidazole derivatives, was used for electrochemical copolymerization studies. These studies highlighted the potential of these compounds in creating materials with lower oxidation potential, lower bandgap, and higher optical contrast, which could be vital for advancements in electronic and photonic devices (Soylemez et al., 2015).
Biological Studies
Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial activity. For example, certain imidazolyl Schiff bases, triazoles, and azetidinones exhibited excellent antibacterial and antifungal activities, hinting at their potential use in developing new antimicrobial agents (Rekha et al., 2019).
Antineoplastic Activities : Benzimidazole derivatives have been synthesized and evaluated for antineoplastic activities. Certain derivatives demonstrated variable degrees of effectiveness against cancer cell lines, indicating their potential as frameworks for developing new anticancer agents (Abdel-Hafez, 2007).
Spectroscopy and Molecular Interactions
- Spectroscopic Studies : The interaction of benzimidazole derivatives with surfactants was explored, revealing insights into their distribution between micellar and aqueous phases. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in chemical sensors or drug delivery systems (Datta et al., 2016).
Mécanisme D'action
Target of Action
Nitroimidazoles and benzimidazoles, the classes of compounds to which “2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole” belongs, are known to have various biological targets. For instance, some nitroimidazoles are used as antibiotics to combat anaerobic bacterial and parasitic infections . Benzimidazoles, on the other hand, have a broad spectrum of activity and can target a variety of enzymes and receptors in different organisms.
Mode of Action
The mode of action of nitroimidazoles involves the reduction of the nitro group in the compound. This reduction is usually facilitated by certain enzymes present in anaerobic organisms. The reduced compound can then interact with DNA in these organisms, causing damage and leading to cell death . Benzimidazoles, on the other hand, often act by binding to the beta-tubulin of parasites, inhibiting microtubule formation and thus disrupting cell division.
Propriétés
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-6-5-8(17(18)19)7-9(10)13-15-11-3-1-2-4-12(11)16-13/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUVFJQTTAIWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397933 | |
| Record name | 2-(2-chloro-5-nitrophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole | |
CAS RN |
54255-79-7 | |
| Record name | 2-(2-chloro-5-nitrophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)
![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)






![2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1350888.png)

